molecular formula C20H30N2O5 B12572483 N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine CAS No. 191398-49-9

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine

Cat. No.: B12572483
CAS No.: 191398-49-9
M. Wt: 378.5 g/mol
InChI Key: QFEJSKZCVMUHLW-BPUTZDHNSA-N
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Description

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-isoleucine. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with L-isoleucine can be facilitated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: L-phenylalanyl-L-isoleucine.

    Coupling: Extended peptides or polypeptides.

Scientific Research Applications

Mechanism of Action

The primary function of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is to serve as a protected intermediate in peptide synthesis. The Boc group protects the amino function during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is unique due to its specific combination of L-phenylalanine and L-isoleucine, making it suitable for the synthesis of peptides that require these particular amino acids. Its stability and ease of handling make it a valuable intermediate in peptide synthesis .

Properties

CAS No.

191398-49-9

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H30N2O5/c1-6-13(2)16(18(24)25)22-17(23)15(12-14-10-8-7-9-11-14)21-19(26)27-20(3,4)5/h7-11,13,15-16H,6,12H2,1-5H3,(H,21,26)(H,22,23)(H,24,25)/t13-,15-,16-/m0/s1

InChI Key

QFEJSKZCVMUHLW-BPUTZDHNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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